molecular formula C8H18O3 B7801716 1-Methoxy-3-(3-methoxypropoxy)propane CAS No. 66226-74-2

1-Methoxy-3-(3-methoxypropoxy)propane

Cat. No.: B7801716
CAS No.: 66226-74-2
M. Wt: 162.23 g/mol
InChI Key: KWDCKLXGUZOEGM-UHFFFAOYSA-N
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Description

1-Methoxy-3-(3-methoxypropoxy)propane is an organic compound with the molecular formula C8H18O3. It is a colorless liquid that is used in various chemical applications. The compound is known for its ether functional groups, which contribute to its chemical reactivity and solubility properties .

Scientific Research Applications

1-Methoxy-3-(3-methoxypropoxy)propane has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-3-(3-methoxypropoxy)propane can be synthesized through the reaction of 1,3-propanediol with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting materials. The reaction mechanism involves the formation of an intermediate hemiacetal, which then undergoes further reaction to form the desired ether product .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3-(3-methoxypropoxy)propane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: New ethers, esters.

Mechanism of Action

The mechanism of action of 1-Methoxy-3-(3-methoxypropoxy)propane involves its interaction with various molecular targets. The ether functional groups allow the compound to participate in hydrogen bonding and dipole-dipole interactions, which can influence its solubility and reactivity. The compound can also act as a nucleophile in substitution reactions, targeting electrophilic centers in other molecules .

Comparison with Similar Compounds

  • 1-Methoxy-2-(2-methoxyethoxy)ethane
  • 1-Methoxy-4-(4-methoxybutoxy)butane
  • 1-Methoxy-5-(5-methoxypentoxy)pentane

Comparison: 1-Methoxy-3-(3-methoxypropoxy)propane is unique due to its specific chain length and ether linkages, which provide distinct solubility and reactivity properties compared to similar compounds. The presence of two ether groups in a relatively short carbon chain makes it particularly useful in applications requiring high solubility and chemical stability .

Properties

IUPAC Name

1-methoxy-3-(3-methoxypropoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3/c1-9-5-3-7-11-8-4-6-10-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDCKLXGUZOEGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274213
Record name 1-Methoxy-3-(3-methoxypropoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid
Record name Propane, oxybis[methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

111109-77-4, 66226-74-2
Record name Dipropylene glycol dimethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111109774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, oxybis[methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Methoxy-3-(3-methoxypropoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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